6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Beschreibung
Chemical Structure and Properties The compound 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one (CAS: 866725-87-3) is a fluorinated quinolinone derivative featuring a 4-methylbenzenesulfonyl group at position 3 and a 4-methylbenzyl substituent at position 1. Its molecular formula is C₂₅H₂₁FNO₃S, with a molecular weight of 434.50 g/mol (calculated). This scaffold is structurally analogous to kinase inhibitors and antimicrobial agents, though its specific biological activity requires further investigation .
Eigenschaften
IUPAC Name |
6-fluoro-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO3S/c1-16-3-7-18(8-4-16)14-26-15-23(24(27)21-13-19(25)9-12-22(21)26)30(28,29)20-10-5-17(2)6-11-20/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGCNBMKLIOCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Methylbenzyl Group: The methylbenzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Tosylation: The tosyl group can be introduced by reacting the quinoline derivative with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Benzyl halides, tosyl chloride, pyridine, and various solvents like dichloromethane and acetonitrile.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Pharmaceutical Industry: It is explored for its potential use in drug development and formulation.
Wirkmechanismus
The mechanism of action of 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The tosyl group can facilitate the compound’s solubility and stability, while the quinoline core interacts with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Quinolinone derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a systematic comparison of the target compound with structurally related analogues:
Table 1: Structural and Functional Comparison of Quinolinone Derivatives
Key Structural and Functional Insights
Sulfonyl vs. Carbonyl Groups :
- The target compound’s 4-methylbenzenesulfonyl group (polar, hydrogen-bond acceptor) contrasts with the 4-fluorobenzoyl group in , which lacks sulfonamide’s strong electron-withdrawing effects. Sulfonyl groups typically enhance metabolic stability but may reduce membrane permeability .
This modification is absent in the target compound, which prioritizes lipophilicity.
Alkyl and Aromatic Modifications: The 1-propyl chain in increases hydrophobicity compared to the target’s 1-(4-methylbenzyl) group, which offers aromatic π-π stacking opportunities.
Fluorine Positioning :
- Fluorine at position 6 (target compound) is conserved across analogues, suggesting its critical role in electronic modulation or target engagement. Derivatives like 6,7-difluoro-3-(3-methylbenzenesulfonyl) () highlight the impact of additional fluorine atoms on potency and selectivity.
Computational and Crystallographic Tools
Structural analysis of these compounds often employs SHELX programs (e.g., SHELXL for refinement), which are critical for resolving sulfonyl and fluorinated groups in crystal structures .
Biologische Aktivität
6-Fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a compound belonging to the dihydroquinolinone class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C28H27FN2O3S
- Molecular Weight : 490.6 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, studies on related dihydroquinolinones have shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells.
Case Study: Antiproliferative Effects
In a study examining the effects of dihydroquinolinone derivatives on prostate cancer cells (PC-3), a related compound demonstrated an IC50 value of 18.46 μM, indicating potent cytotoxicity. The mechanism involved apoptosis through caspase activation and mitochondrial impairment, suggesting that similar mechanisms may be applicable to this compound .
The proposed mechanisms for the biological activity of this compound include:
Pharmacological Properties
The pharmacological profile of this compound suggests it may have multiple therapeutic applications:
| Property | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; potential for use in oncology. |
| Antimicrobial | Similar compounds have shown antimicrobial properties; further studies needed. |
| Anti-inflammatory | Potential modulation of inflammatory pathways; requires investigation. |
Toxicological Profile
Understanding the toxicity profile is critical for evaluating the safety of this compound for therapeutic use. Preliminary studies suggest low acute oral toxicity based on related compounds, but comprehensive toxicological assessments are necessary.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
